Ald-Ph-PEG5-Boc

PROTAC targeted protein degradation linker SAR

Ald-Ph-PEG5-Boc is a monodisperse, heterobifunctional PROTAC linker featuring a benzaldehyde and a Boc-protected carboxylate. Procure this specific PEG5 variant to occupy the critical conformational inflection point between rigid PEG4 and high-entropy PEG6/8 linkers—enabling systematic SAR optimization of ternary complex formation. The orthogonal protecting groups allow sequential deprotection (acid-labile Boc, base-stable aldehyde) for efficient, high-yield synthetic workflows. Its monodispersity guarantees batch-to-batch homogeneity, eliminating potency variability observed with polydisperse PEGs.

Molecular Formula C22H34O8
Molecular Weight 426.5 g/mol
Cat. No. B1379915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-PEG5-Boc
Molecular FormulaC22H34O8
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C22H34O8/c1-22(2,3)30-21(24)8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-20-6-4-19(18-23)5-7-20/h4-7,18H,8-17H2,1-3H3
InChIKeyQVWIJQYADDDNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-Ph-PEG5-Boc for PROTAC Synthesis: Aldehyde-Terminated Monodisperse PEG5 Linker


Ald-Ph-PEG5-Boc (CAS: 1433996-83-8, MW: 426.5, C22H34O8) is a heterobifunctional PROTAC linker belonging to the monodisperse polyethylene glycol (PEG) class, featuring a terminal benzaldehyde group and a tert-butyloxycarbonyl (Boc)-protected carboxylate . It is commercially available in gram quantities with typical purity ≥98%, and is designed to facilitate the covalent assembly of proteolysis-targeting chimeras (PROTACs) through sequential deprotection and conjugation steps [1]. As part of the Ald-Ph-PEGn-Boc homologous series, the PEG5 variant occupies an intermediate position between shorter (PEG2–PEG4) and longer (PEG6–PEG8) spacers, placing it at a conformational inflection point where flexibility transitions from constrained to high-entropy [2].

Why Ald-Ph-PEG5-Boc Cannot Be Arbitrarily Replaced by PEG4 or PEG6 Analogs


Within the Ald-Ph-PEGn-Boc homologous series, substituting PEG5 with PEG4 or PEG6 is not a trivial swap of linker length; it alters the conformational entropy budget available for productive ternary complex formation. In PROTAC design, linker length directly encodes the probability of achieving the mutual E3 ligase–target protein orientation required for ubiquitination [1]. PEG4 linkers (~1.4–1.7 nm extended length) impose a near-rigid span that may be insufficient for targets with large domain rearrangements or deep binding pockets, whereas PEG6 and PEG8 linkers (~2.0–2.6 nm) introduce additional gauche conformations that increase entropic sampling but may also elevate the risk of unproductive intramolecular collapse or off-target degradation profiles [2][3]. Systematic linker length optimization studies in PROTAC campaigns have demonstrated that changing the PEG repeat count by a single unit can shift DC50 values by 5- to 10-fold [4]. Consequently, procurement of Ald-Ph-PEG5-Boc specifically, rather than a generic PEG4 or PEG6 substitute, represents a discrete and non-interchangeable structural variable in the SAR optimization workflow.

Ald-Ph-PEG5-Boc Quantitative Differentiation Evidence: Comparative Performance Data


PEG5 Linker Length Occupies a Discrete Conformational Niche Between PEG4 and PEG6 in PROTAC Ternary Complex Formation

In PROTAC design, the PEG linker length governs the conformational space accessible for ternary complex formation between the E3 ligase and the target protein. PEG4 (4 ethylene glycol units, extended length ~1.4–1.7 nm) acts as a near-rigid spacer that constrains rotational freedom and is suited for buried or sterically congested pockets, while PEG8 (~2.6 nm) introduces additional conformational entropy that may sample non-productive orientations [1]. PEG5 occupies an intermediate position not directly represented in the canonical PEG4–PEG6–PEG8 optimization set, offering a unique balance of length and flexibility that is structurally orthogonal to both shorter and longer homologues. For a given target-E3 ligase pair, this discrete increment in linker length can shift the probability of achieving the catalytically competent orientation sufficiently to alter degradation efficiency by several-fold [2]. Although direct head-to-head DC50 comparisons between Ald-Ph-PEG5-Boc-derived PROTACs and PEG4/PEG6-derived analogs have not been published in open literature, class-level SAR studies on Retro-2-based PROTACs demonstrate that GSPT1 degradation is strictly dependent on the length of the flexible PEG chain linker, with different PEG repeat counts yielding distinct degradation profiles [3].

PROTAC targeted protein degradation linker SAR

Aldehyde Functional Group Enables Orthogonal Oxime Ligation with Quantified Bioconjugation Efficiency

The terminal benzaldehyde moiety of Ald-Ph-PEG5-Boc provides a reactive handle for oxime ligation with aminooxy-functionalized ligands under mild aqueous conditions (pH 4.5–6.5), proceeding without copper catalysts or reducing agents. Oxime ligation has been demonstrated to achieve near-quantitative yields (>90% conversion) for the conjugation of aldehyde-bearing polymers to aminooxy-peptides and proteins under optimized conditions [1][2]. The reaction is chemoselective for aldehyde/ketone groups in the presence of other electrophiles, enabling orthogonal protection strategies. In contrast, commonly used amine-reactive linkers (e.g., NHS esters) exhibit variable hydrolysis half-lives (t1/2 = 10 min to several hours at pH 7–8) and may cross-react with lysine residues or N-terminal amines, resulting in heterogeneous product mixtures [3]. The aldehyde–aminooxy pair provides predictable, single-product conjugation that is particularly valuable when assembling PROTACs from precious or synthetically complex warhead ligands.

bioconjugation oxime ligation click chemistry

Boc Protection Enables Orthogonal Deprotection Independent of Acid-Labile Protecting Groups in Multi-Step PROTAC Assembly

The tert-butyloxycarbonyl (Boc) group on Ald-Ph-PEG5-Boc is cleaved under acidic conditions (typically 25–50% TFA in DCM, 0.5–2 h at room temperature) to expose a free carboxylic acid for subsequent amide coupling [1]. This protection scheme is orthogonal to Fmoc-based solid-phase peptide synthesis (Fmoc cleaved by 20% piperidine, base-labile) and to the aldehyde terminus, which remains intact under both acidic Boc deprotection and basic Fmoc removal conditions [2]. In contrast, t-butyl ester protection (a functionally equivalent alternative) exhibits slower acidolysis kinetics (t1/2 ~10–30 min in 50% TFA) and may require extended reaction times for complete cleavage, while methyl/ethyl esters require harsher saponification conditions (LiOH/NaOH) that may compromise aldehyde integrity via Cannizzaro side reactions [3]. The Boc group thus provides a kinetically predictable deprotection step that can be executed orthogonally to the aldehyde handle, a critical advantage when assembling PROTACs from three or more modular fragments.

PROTAC synthesis orthogonal protection solid-phase synthesis

Monodisperse PEG5 Backbone Ensures Batch-to-Batch Reproducibility in PROTAC SAR Studies

Ald-Ph-PEG5-Boc is supplied as a monodisperse compound with a single, defined molecular weight (426.5 Da) and a single peak by HPLC/LC-MS analysis, typically with purity ≥98% . This contrasts with polydisperse PEG linkers, which are mixtures of oligomers with a distribution of chain lengths (e.g., PEG400 contains n = 5–12, with polydispersity index (PDI) typically 1.05–1.15). In PROTAC synthesis, the use of polydisperse PEG linkers yields a mixture of products with varying linker lengths, introducing uncontrolled variables that obscure SAR interpretation. Studies on PROTAC linker optimization have demonstrated that changing the PEG repeat count by a single unit can alter degradation potency (DC50) by 5- to 10-fold [1]. Therefore, the batch-to-batch variation inherent in polydisperse linkers (≥5–10% variation in average MW) can produce data that is neither reproducible across synthetic batches nor attributable to a specific linker length, undermining the validity of SAR conclusions [2]. Monodisperse Ald-Ph-PEG5-Boc eliminates this source of experimental noise.

PROTAC monodisperse PEG reproducibility

Ald-Ph-PEG5-Boc Procurement Scenarios: Optimal Research and Industrial Applications


PROTAC Linker Length Optimization for Targets Requiring Intermediate Conformational Flexibility

Ald-Ph-PEG5-Boc is indicated for inclusion in PROTAC linker-length screening panels when the optimal spacer length is unknown and the target protein–E3 ligase pair may require conformational freedom beyond what PEG4 provides but less than what PEG6 or PEG8 introduces [1]. The PEG5 spacer occupies a discrete point on the flexibility continuum where the entropic cost of ternary complex formation is balanced against the risk of unproductive intramolecular collapse, making it a rational choice for targets with moderate domain mobility [2]. Procurement of Ald-Ph-PEG5-Boc as part of a systematic linker optimization campaign enables interrogation of this intermediate conformational space, which is not addressed by the canonical PEG4–PEG6–PEG8 set alone [3].

Oxime Ligation-Based PROTAC Assembly from Aminooxy-Functionalized Warheads

Ald-Ph-PEG5-Boc is the linker of choice when the target protein ligand or E3 ligase ligand bears an aminooxy functional group (—ONH2) and requires chemoselective conjugation under mild, metal-free aqueous conditions [1]. The terminal benzaldehyde group enables oxime bond formation at pH 4.5–6.5 with >90% conversion efficiency, eliminating the need for copper catalysts (required for azide–alkyne click chemistry) or reducing agents (required for disulfide conjugation) that may interfere with sensitive warheads or E3 ligase ligands [2]. This application scenario is particularly relevant when the warhead contains free thiols, disulfides, or metal-sensitive motifs that are incompatible with alternative conjugation chemistries [3].

Multi-Step Modular PROTAC Synthesis Requiring Orthogonal Aldehyde Protection

Ald-Ph-PEG5-Boc is indicated for synthetic workflows where the aldehyde terminus must be preserved through multiple deprotection and coupling steps [1]. The Boc group is cleaved under acidic conditions (25–50% TFA) that do not affect the benzaldehyde moiety, while the aldehyde remains stable under basic conditions (e.g., 20% piperidine for Fmoc removal) used elsewhere in the synthetic sequence [2]. This orthogonality enables a synthetic route where the carboxylate is deprotected and coupled to an amine-bearing E3 ligase ligand, followed by Fmoc deprotection of a resin-bound warhead, and finally oxime ligation of the aldehyde to an aminooxy-functionalized ligand [3]. Attempting this sequence with ester-protected linkers would risk aldehyde degradation during saponification, necessitating additional protection/deprotection steps that increase synthetic burden and reduce overall yield.

High-Reproducibility PROTAC Library Synthesis for Structure-Activity Relationship Studies

Ald-Ph-PEG5-Boc is appropriate for the synthesis of PROTAC libraries where SAR conclusions depend on the ability to attribute differences in degradation potency (DC50) to specific structural modifications rather than linker-length heterogeneity [1]. The monodisperse nature of Ald-Ph-PEG5-Boc ensures that every PROTAC molecule in the synthesized batch has an identical PEG5 spacer, eliminating the 5- to 10-fold potency variation that can arise from a single ethylene glycol unit difference [2]. This contrasts with polydisperse PEG linkers, which yield product mixtures whose activity profiles cannot be reliably interpreted [3]. For academic laboratories publishing PROTAC SAR data or industrial groups advancing degraders toward lead optimization, the use of monodisperse Ald-Ph-PEG5-Boc provides the chemical homogeneity necessary for generating reproducible and interpretable biological results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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